Pleuromulin, Antibiotic for Culture Media Use Only
Description
Pleuromulin (CAS: 125-65-5), a diterpene antibiotic derived from Pleurotus fungi, is primarily employed in culture media to suppress bacterial contamination. Its molecular formula, C₂₂H₃₄O₅, and molecular weight of 378.5 g/mol distinguish it from other antibiotics . Pleuromulin exhibits potent activity against Gram-positive bacteria, including drug-resistant strains, by targeting the 50S ribosomal subunit to inhibit protein synthesis . Its synthesis involves multi-step reactions, such as the condensation of compound II and IV in a 1:1.1 molar ratio at 25°C for 3 hours, with patents (e.g., US 11168049 B1) highlighting its scalable production . The compound is supplied as a >95% pure powder, stored at -20°C to maintain stability .
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,12R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXUHAJXRCCET-BKUNHTPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@@]([C@H]([C@@H]([C@@]13[C@H]2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recrystallization in i-Propylacetate/Anti-Solvent Systems
A patented purification method reduces the 2,3-pleuromutilin epoxide impurity (from 1.0% to ≤0.7%) using i-propylacetate and anti-solvents (heptane/hexane). Protocol details:
-
Crystallization : Pleuromutilin dissolved in i-propylacetate at 80°C, followed by anti-solvent addition (i-propylacetate:anti-solvent ratio = 2:1).
-
Seed crystals : Employed to initiate nucleation, improving crystal uniformity.
-
Purity : Final product achieves ≥97% purity, meeting pharmaceutical standards.
Solvent Optimization for Chemoselective Reductions
The choice of ethanol as a solvent during Na-mediated reductions ensures chemoselective reduction of C11 and C14 ketones, avoiding over-reduction or epimerization. Substituting ethanol with aprotic solvents (e.g., THF) diminishes yields by 30–40%.
Derivatization for Enhanced Culture Media Performance
C14 Side-Chain Modifications
Four butylamine derivatives (compounds 8–11 ) were synthesized via nucleophilic substitution of 22-O-tosylpleuromutilin. The general procedure involves:
-
Tosylation : Pleuromutilin treated with p-toluenesulfonyl chloride in pyridine (56% yield).
-
Amine substitution : Reaction with butylamines (n-butyl, iso-butyl, sec-butyl, tert-butyl) in acetonitrile at 80°C.
Table 2: Antibacterial Activity of Pleuromutilin Derivatives
Thioglycolate and 12-epi Derivatives
Semisynthetic derivatives like lefamulin incorporate a substituted thioglycolate at C14, enhancing solubility and Gram-negative activity. The 12-epi variant, accessible via SmI₂-mediated synthesis, shows a 4-fold improvement in MIC against Haemophilus influenzae.
Analytical Validation and Quality Control
Scientific Research Applications
Veterinary Medicine
Pleuromutilin derivatives such as tiamulin and valnemulin have been extensively used in veterinary medicine for over three decades. They are effective against various pathogens, including Mycoplasma spp. and Staphylococcus aureus, particularly in livestock .
Key Applications:
- Treatment of Respiratory Infections: Tiamulin is commonly used to treat respiratory diseases in pigs and poultry.
- Control of Mycoplasma Infections: Both tiamulin and valnemulin have shown efficacy against mycoplasma infections in animals .
Human Medicine
The interest in pleuromutilins has surged in human medicine due to the rising prevalence of antibiotic-resistant infections. Lefamulin, a semi-synthetic derivative, is currently undergoing clinical trials for treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin infections.
Clinical Applications:
- Lefamulin: Approved for intravenous and oral administration, it demonstrates potent activity against multi-drug resistant pathogens including MRSA .
- Retapamulin: Used topically for skin infections, retapamulin has shown low potential for selecting resistant mutants in clinical settings .
Culture Media Use
Pleuromutilin's role as an antibiotic in culture media is critical for isolating and identifying various bacterial strains without interference from contaminating flora. Its unique mechanism allows researchers to study resistant bacteria effectively.
Applications in Research:
- Selective Isolation: Pleuromutilin can be incorporated into culture media to selectively inhibit certain bacteria while allowing others to grow, facilitating the study of microbial interactions and resistance mechanisms .
- Antibiotic Sensitivity Testing: It serves as a tool for testing bacterial susceptibility to antibiotics, providing insights into resistance patterns among clinical isolates .
Case Study 1: Lefamulin in Clinical Trials
In a phase III clinical trial, lefamulin demonstrated comparable efficacy to standard treatments like vancomycin for acute bacterial skin infections. Patients showed significant improvement with minimal side effects, highlighting its potential as a frontline treatment option .
Case Study 2: Veterinary Applications
Research on the use of tiamulin in swine indicated a marked reduction in respiratory disease incidence when administered during outbreaks, showcasing its effectiveness in managing livestock health .
Comparative Efficacy of Derivatives
| Compound | Target Pathogens | MIC (µg/mL) | Application Area |
|---|---|---|---|
| Tiamulin | Mycoplasma spp., S. aureus | 0.25 | Veterinary Medicine |
| Valnemulin | S. pneumoniae, E. coli | 0.5 | Veterinary Medicine |
| Lefamulin | MRSA, CABP | 0.06 | Human Medicine |
| Retapamulin | S. pyogenes, skin infections | 0.5 | Human Medicine |
Mechanism of Action
Pleuromulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the formation of peptide bonds during protein synthesis, effectively halting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Comparison with Similar Compounds
Table 1: Mechanism of Action Comparison
| Antibiotic | Target Site | Primary Mechanism |
|---|---|---|
| Pleuromulin | 50S ribosomal subunit | Inhibits peptidyl transferase activity |
| Penicillin G | Cell wall | Disrupts peptidoglycan crosslinking |
| Gentamicin | 30S ribosomal subunit | Induces mRNA misreading |
| Chloramphenicol | 50S ribosomal subunit | Blocks A-site tRNA binding |
Spectrum of Activity
Pleuromulin is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus spp. . Comparatively:
Table 2: Spectrum of Activity
| Antibiotic | Gram-Positive | Gram-Negative | Anaerobes |
|---|---|---|---|
| Pleuromulin | +++ | - | - |
| Gentamicin | + | +++ | - |
| Vancomycin | +++ | - | - |
| Imipenem | +++ | +++ | +++ |
Resistance Profiles
In contrast:
- Penicillin G faces >50% resistance in Staphylococcus spp. due to β-lactamase production.
- Gentamicin resistance is linked to aminoglycoside-modifying enzymes in Gram-negative bacteria.
- Vancomycin-resistant Enterococci (VRE) are emerging in hospital settings .
Application in Culture Media
Pleuromulin is typically used at concentrations ≤30 mg/L, similar to vancomycin and colistin , to suppress contaminants without inhibiting eukaryotic cells . However:
- Actinomycetes require antibiotic-free media, while eumycetes (fungi) necessitate media with penicillin/streptomycin .
- Combining antibiotics (e.g., penicillin + gentamicin) increases contamination control but risks culture toxicity and cross-resistance .
Biological Activity
Pleuromutilin is a potent antibiotic derived from the fungus Pleurotus mutilus, primarily used in veterinary medicine. Its derivatives have gained attention for their potential in treating infections caused by multidrug-resistant bacteria. This article explores the biological activity of pleuromutilin, focusing on its mechanism of action, antibacterial efficacy, and recent research findings.
Pleuromutilin and its derivatives exert their antibacterial effects by binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center (PTC) of 23S rRNA. This interaction inhibits protein synthesis by preventing the correct positioning of tRNAs during peptide transfer, effectively halting bacterial growth . The structural characteristics of pleuromutilin are critical for its activity, with modifications at various positions enhancing its potency against resistant strains.
Antibacterial Efficacy
Recent studies have demonstrated that pleuromutilin derivatives exhibit significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for various derivatives have shown promising results:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pleuromutilin | MRSA | 8 |
| Lefamulin | MRSA | <0.0625 |
| BC-3781 | MRSA | 1 |
| Compound 6d | MRSA | 0.5 |
| Tiamulin | MRSA | 4 |
The table above summarizes the MIC values for several pleuromutilin derivatives against MRSA and highlights their superior efficacy compared to traditional antibiotics like tiamulin .
Case Studies and Clinical Trials
- BC-3781 Clinical Study : A Phase II clinical trial evaluated BC-3781 in patients with acute bacterial skin and skin structure infections caused by Gram-positive pathogens. Results indicated comparable clinical success rates to vancomycin, with BC-3781 demonstrating a lower incidence of drug-related adverse events .
- Lefamulin Trials : Lefamulin has shown high activity against multi-resistant pathogens and is currently undergoing Phase III trials for community-acquired bacterial pneumonia. Its unique binding mode to the ribosomal PTC enhances its selectivity and efficacy .
- Novel Derivatives : Research on alkylamine-linked pleuromutilin analogues revealed variable activity against MRSA, with some compounds exhibiting enhanced action when combined with other antibiotics like doxycycline, indicating potential for combination therapies .
Resistance Development
Pleuromutilins are notable for their low spontaneous mutation frequencies and slow resistance development compared to other antibiotic classes. This characteristic is particularly important given the rising global threat of antibiotic resistance. Studies indicate that while resistant strains can emerge, they are rare and require careful monitoring .
Q & A
Basic Research Questions
Q. How should Pleuromulin be optimally incorporated into culture media to prevent contamination without compromising experimental validity?
- Methodological Answer : Pleuromulin should be used at empirically validated concentrations (e.g., 1–10 µg/mL for bacterial inhibition, adjusted based on microbial load) and applied during critical contamination-prone phases, such as primary cell culture initiation . However, periodic antibiotic-free intervals (e.g., 24–48 hours post-seeding) are recommended to avoid masking low-level contaminants or inducing resistance . Validate compatibility with target cells via viability assays (e.g., MTT or Trypan Blue exclusion) prior to full-scale experiments.
Q. What experimental steps ensure Pleuromulin’s efficacy as a selective agent in genetically modified cell lines?
- Methodological Answer :
Engineer cells with a Pleuromulin-resistance gene (e.g., cplR or ermB homologs) via transfection .
Perform dose-response assays to determine the minimum inhibitory concentration (MIC) using broth microdilution (CLSI guidelines) .
Use Pleuromulin at 1.5× MIC in culture media to eliminate non-resistant cells while monitoring for off-target effects (e.g., altered growth rates) via growth curves .
Q. How can researchers mitigate Pleuromulin’s interference with microbial or eukaryotic cell physiology in co-culture systems?
- Methodological Answer :
- For microbial co-cultures: Pre-screen Pleuromulin’s impact on non-target species using agar diffusion assays or optical density (OD600) monitoring .
- For eukaryotic cells: Supplement media with serum (5–10% FBS) to counteract Pleuromulin-induced stress, as serum proteins buffer antibiotic cytotoxicity .
Advanced Research Questions
Q. How do bacterial resistance mechanisms to Pleuromulin influence experimental reproducibility in long-term cultures?
- Methodological Answer : Resistance in pathogens like Clostridioides difficile arises via cplR gene upregulation under subinhibitory Pleuromulin exposure, often synergizing with ermB for macrolide resistance . To mitigate:
Monitor resistance gene expression via RT-qPCR (primers targeting cplR 5’ leader regions) during prolonged culture.
Rotate Pleuromulin with non-cross-resistant antibiotics (e.g., tetracyclines) every 3–5 passages to delay resistance .
Q. What experimental designs resolve contradictions in Pleuromulin’s MIC data across multispecies biofilms or mixed cultures?
- Methodological Answer :
- Use gradient plates or chemostats to simulate competitive microbial environments. For example:
Prepare agar plates with a Pleuromulin concentration gradient (0–50 µg/mL).
Inoculate with multispecies consortia (e.g., C. difficile and E. coli) and track species-specific survival via 16S rRNA sequencing .
- Adjust media pH (e.g., 6.5–7.5) to account for pH-dependent Pleuromulin activity, as observed in Lactobacillus spp. .
Q. How can researchers validate the role of cplR in Pleuromulin resistance using genetic knockout models?
- Methodological Answer :
Construct cplR knockout strains via CRISPR-Cas9 (using sgRNA targeting the attenuator region) .
Compare MIC values between wild-type and knockout strains in broth microdilution assays.
Perform transcriptomic analysis (RNA-seq) to identify compensatory resistance pathways (e.g., efflux pumps) activated in knockouts .
Q. What protocols address Pleuromulin’s instability in culture media under varying oxygen or temperature conditions?
- Methodological Answer :
- Stability testing: Prepare aliquots of Pleuromulin-supplemented media and incubate under experimental conditions (e.g., anaerobic, 37°C). Measure antibiotic activity via bioassay (zone of inhibition against C. difficile) at 0, 24, and 48 hours .
- Stabilizers: Add antioxidants (e.g., 0.1% ascorbic acid) or serum albumin (0.5%) to reduce oxidative degradation .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting MIC results for Pleuromulin in standardized vs. complex media?
- Methodological Answer :
- Standardized media (e.g., Mueller-Hinton broth) may underestimate MIC due to absent growth factors (e.g., hemin in C. difficile media). Compare MICs in both media types and report discrepancies with contextual caveats .
- Use isothermal microcalorimetry to quantify Pleuromulin’s bactericidal kinetics in complex media, accounting for nutrient-antibiotic interactions .
Q. What statistical approaches are recommended for analyzing Pleuromulin’s dose-response curves in high-throughput screens?
- Methodological Answer :
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
Apply bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals for EC50 values, reducing outlier bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
